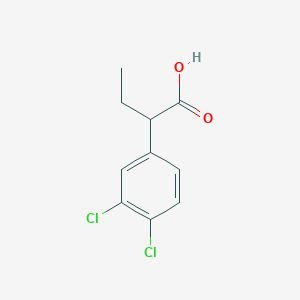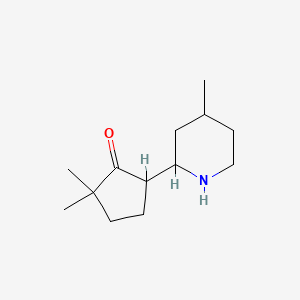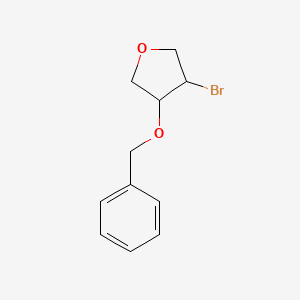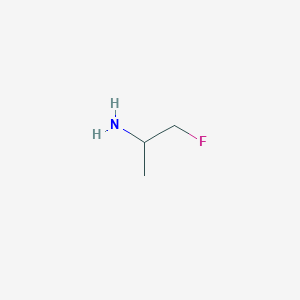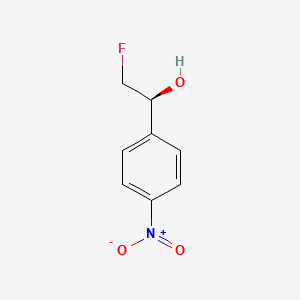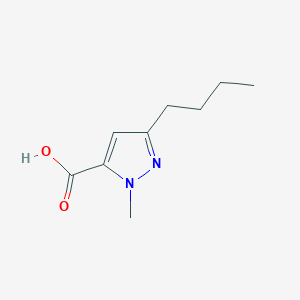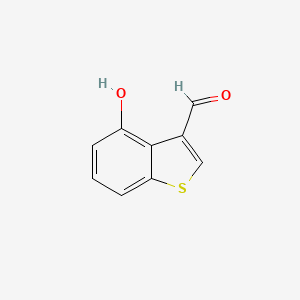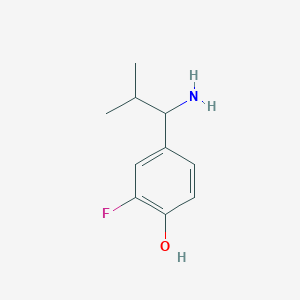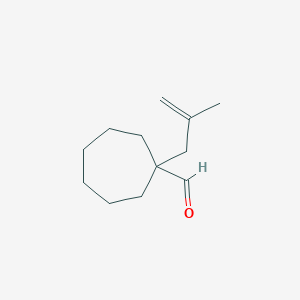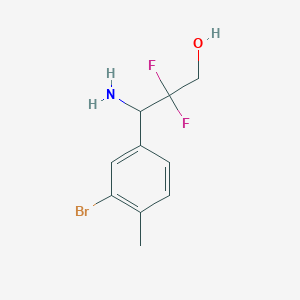
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is a complex organic compound characterized by the presence of amino, bromo, methyl, and difluoropropanol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of methyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate with o-tolylboronic acid in the presence of a palladium catalyst (PdCl2(dppf)) and potassium carbonate (K2CO3) in a dioxane-water mixture under a nitrogen atmosphere. The reaction mixture is heated to 110°C in a microwave for one hour .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the bromo group may yield methylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and bromo groups may participate in binding interactions, while the difluoropropanol moiety may influence the compound’s overall polarity and solubility. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: This compound has a nitrile group instead of the difluoropropanol moiety.
3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid: This compound has a carboxylic acid group instead of the difluoropropanol moiety.
Uniqueness
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is unique due to the presence of the difluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H12BrF2NO |
|---|---|
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
3-amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H12BrF2NO/c1-6-2-3-7(4-8(6)11)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3 |
InChI-Schlüssel |
BNXWRQFBVOHUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(CO)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


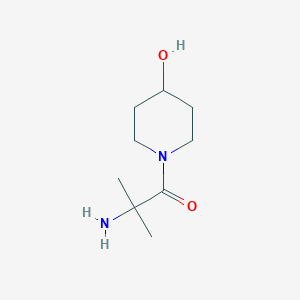
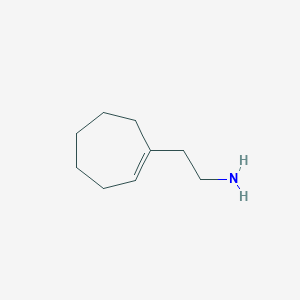
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
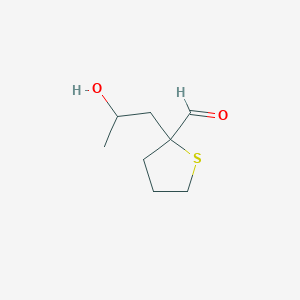
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
